4-Bromo-3-chloro-5-(trifluoromethoxy)aniline

Description

Chemical Identity and Nomenclature

Molecular Structure and Formula

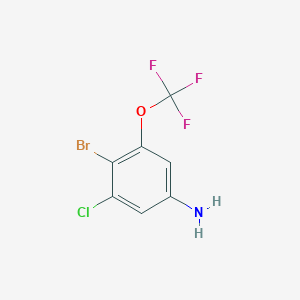

The molecular formula of 4-bromo-3-chloro-5-(trifluoromethoxy)aniline is C₇H₄BrClF₃NO , with a molecular weight of 290.46 g/mol . The structure consists of a benzene ring substituted at positions 3, 4, and 5 with chlorine, bromine, and trifluoromethoxy groups, respectively, while the amino group (-NH₂) occupies position 1 (Figure 1).

Table 1: Key molecular properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1806059-78-8 |

| SMILES | NC1=CC(Cl)=C(OC(F)(F)F)C(Br)=C1 |

| Molecular Weight | 290.46 g/mol |

| Heavy Atom Count | 14 |

| Rotatable Bond Count | 2 |

The trifluoromethoxy group (-OCF₃) introduces significant electronegativity and steric bulk, influencing the compound’s reactivity and stability.

Historical Development in Organofluorine Chemistry

Early Innovations in Fluorinated Compounds

The synthesis of fluorinated aromatic amines traces its roots to 19th-century discoveries in halogen exchange reactions. Alexander Borodin’s 1862 work on nucleophilic fluorination laid the groundwork for later advances. However, practical applications emerged only in the mid-20th century, driven by demand for thermally stable and bioactive compounds during World War II.

Industrial Advancements

Post-war industrial research focused on optimizing fluorination techniques. Key milestones include:

- Electrophilic Fluorination (1950s): Enabled direct introduction of fluorine via reagents like Selectfluor®.

- Trifluoromethoxy Group Incorporation (1980s): Developed using trifluoromethyl hypofluorite (CF₃OF) as a reagent.

- Catalytic Methods (2000s): Palladium-catalyzed coupling reactions streamlined the synthesis of polyhalogenated anilines.

Table 2: Historical milestones in organofluorine chemistry

| Year | Development | Impact on Target Compound Synthesis |

|---|---|---|

| 1862 | Borodin’s halogen exchange reaction | Foundation for nucleophilic fluorination |

| 1943 | Large-scale CF₃OF production | Enabled trifluoromethoxy group synthesis |

| 2005 | Suzuki-Miyaura coupling optimization | Facilitated bromine/chlorine positioning |

The synthesis of this compound leverages these advancements, particularly continuous flow reactors for precise control over exothermic fluorination steps.

Role in Modern Chemistry

Fluorochem Ltd. and Apollo Scientific Ltd. commercialized this compound for use in:

Properties

IUPAC Name |

4-bromo-3-chloro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-6-4(9)1-3(13)2-5(6)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPIMBRNIVPLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Halogenation of Aniline Derivatives

- Starting from a suitably substituted aniline, selective halogenation is performed under controlled conditions to introduce bromine and chlorine at desired positions.

- Nitration, followed by halogenation, and subsequent reduction or substitution steps are common.

- A patent describes the nitration of 4-bromo-2-trifluoromethoxybenzene, followed by halogenation to achieve the desired substitution pattern.

- The process involves nitration with sulfuric acid and nitric acid, then halogenation with bromine and chlorine reagents under controlled temperature to ensure regioselectivity.

Direct Substitution on Trifluoromethoxybenzene

- Starting from trifluoromethoxybenzene, halogenation at specific positions is achieved via electrophilic aromatic substitution, often using N-bromosuccinimide or N-chlorosuccinimide in the presence of catalysts.

Multi-step Synthesis from Precursors

- Starting from 4-bromo-2-trifluoromethoxybenzene, nitration introduces the nitro group, which is then reduced to the amino group.

- Chlorination and bromination are achieved via electrophilic substitution, with regioselectivity controlled by reaction conditions.

- A detailed process involves acetylation, nitration, deacetylation, deamination, and reduction steps, with yields exceeding 90%, suitable for industrial scale.

Specific Reaction Conditions and Data

Data Tables of Key Intermediates and Reactions

Industrial Feasibility and Optimization

Research indicates that the reaction steps are compatible with large-scale manufacturing, emphasizing:

- High yields (>85%) in nitration, halogenation, and reduction steps.

- Use of conventional reagents such as nitric acid, sulfuric acid, halogen sources, and iron powder.

- Reaction conditions that are manageable in industrial reactors, with temperature controls and inert atmospheres to prevent side reactions.

Summary of Research Findings

- The synthesis of This compound can be efficiently achieved via a multistep process involving nitration, halogenation, and reduction.

- The process aligns with methods documented for similar compounds, such as trifluoromethoxyaniline and halogenated anilines, with high yields and controllable regioselectivity.

- The key to successful synthesis is precise control of reaction conditions, especially temperature and reagent ratios, to ensure regioselectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline has diverse applications across several scientific domains:

Organic Synthesis

- Building Block : It is utilized as a building block in the synthesis of complex organic molecules, particularly in the development of trifluoromethylpyridines, which are key motifs in many pharmaceutical and agrochemical compounds.

- Suzuki-Miyaura Coupling : This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming biaryl compounds that are significant in organic synthesis.

Medicinal Chemistry

- Anticancer Properties : Research indicates that it may inhibit TMPRSS4 serine protease activity, which is crucial for cancer cell invasion suppression. This suggests potential applications in developing anticancer agents.

- Neuroprotective Agents : It serves as an intermediate for synthesizing labeled Riluzole, a neuroprotective medication used in treating amyotrophic lateral sclerosis (ALS).

Agrochemicals

- The compound is involved in the synthesis of various agrochemicals that protect crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have been developed and acquired ISO common names.

The biological activity of this compound is mediated through various biochemical pathways:

- Enzyme Interaction : It interacts with specific enzymes and proteins, influencing cellular metabolism and signaling pathways.

- Toxicity Profile : While it shows potential biological activities, it can also cause skin irritation and serious eye damage upon contact, necessitating careful handling in laboratory settings.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The halogen atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares substituent positions and molecular weights of the target compound with similar halogenated anilines:

Notes:

- The trifluoromethoxy group (OCF₃) is a stronger electron-withdrawing group than trifluoromethyl (CF₃), increasing the compound's acidity and directing electrophilic substitution to specific positions .

- Halogen positioning alters steric hindrance and electronic effects. For example, para-substituted bromo groups (as in 4-Bromo-2-(trifluoromethoxy)aniline) may enhance thermal stability compared to meta-substituted analogs .

Physical and Chemical Properties

Melting Points and Solubility

- 3-Bromo-5-(trifluoromethoxy)aniline : Refractive index = 1.511; typically soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the OCF₃ group .

- 4-Bromo-2-(trifluoromethoxy)aniline: No explicit melting point data, but similar compounds with para-substituted halogens exhibit higher crystallinity and melting points (>100°C) .

- 2-Bromo-6-chloro-4-(trifluoromethyl)aniline : Predicted lower solubility in water compared to trifluoromethoxy analogs due to the hydrophobic CF₃ group .

Reactivity

- Trifluoromethoxy-substituted anilines undergo Suzuki-Miyaura coupling reactions more readily than CF₃-substituted analogs due to the electron-deficient aromatic ring .

- The chloro substituent in the target compound may facilitate nucleophilic aromatic substitution (e.g., with amines or alkoxides) at the activated positions .

Biological Activity

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline is an aromatic amine characterized by its complex structure, which includes bromine, chlorine, and trifluoromethoxy functional groups. Its molecular formula is C₇H₄BrClF₃N, with a molecular weight of 274.47 g/mol. This compound has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

The structural features of this compound contribute to its reactivity and biological activity. The presence of halogen atoms (Br, Cl, and F) enhances its lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrClF₃N |

| Molecular Weight | 274.47 g/mol |

| CAS Number | 914225-58-4 |

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including anticancer properties and enzyme inhibition.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown potential as an inhibitor of TMPRSS4 serine protease activity, which is crucial for cancer cell invasion suppression.

Cell Line Studies:

The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.75 | Induces apoptosis via caspase activation |

| U-937 (Acute Monocytic Leukemia) | 1.2 | G2/M phase arrest leading to apoptosis |

These findings suggest that the compound's structural features significantly enhance its anticancer activity compared to other similar compounds.

Enzyme Inhibition

The compound has been implicated in various biochemical pathways through its interaction with enzymes and proteins. It has been shown to inhibit the activity of TMPRSS4 serine protease, which plays a role in tumor progression.

Mechanism of Action:

The mechanism involves binding to specific active sites on the enzyme, leading to a decrease in proteolytic activity that is essential for cancer metastasis.

Case Studies and Research Findings

-

In Vitro Studies:

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 and U-937 cell lines at sub-micromolar concentrations.

- The presence of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance this activity.

-

Toxicity Profile:

- The compound has been noted for causing skin irritation and serious eye damage upon contact, necessitating careful handling in laboratory settings.

- Chronic exposure studies indicate potential adverse effects on cellular integrity and function.

Q & A

Q. What are the established synthetic routes for 4-bromo-3-chloro-5-(trifluoromethoxy)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogen exchange, nitration, and reduction steps. For example:

- Step 1 : Introduce the trifluoromethoxy group via halogen exchange of a precursor (e.g., bromine substitution on a chlorinated aromatic ring) .

- Step 2 : Para-selective nitration at the activated aromatic position, followed by reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) .

- Optimization : Reaction temperatures (-20°C to +80°C) and solvent systems (e.g., polar aprotic solvents) significantly impact regioselectivity and purity. Excess reagents may improve yields but complicate purification .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- NMR Spectroscopy : H and F NMR resolve substituent positions. The trifluoromethoxy group () appears as a singlet near δ 55–60 ppm in F NMR. Aromatic protons show splitting patterns dependent on adjacent substituents .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 274.47 g/mol for CHBrClFN) .

- X-ray Crystallography : SHELX software refines crystal structures, identifying bond angles and packing effects that influence stability .

Q. What purification methods are effective for isolating this compound, and how do impurities arise?

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates isomers (e.g., residual 3-bromo vs. 5-bromo derivatives) .

- Common Impurities : Incomplete halogen exchange or over-nitration products require careful monitoring via TLC or HPLC .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

The group is strongly para-directing due to its electron-withdrawing nature, activating the aromatic ring at the para position. For example:

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

Q. What contradictions exist in spectroscopic data interpretation, and how are they resolved?

- NMR Splitting Conflicts : Overlapping signals from bromine and chlorine isotopes may obscure splitting patterns. Deuterated solvents and 2D NMR (COSY, HSQC) clarify assignments .

- Crystallographic vs. Computational Data : Discrepancies in bond lengths (e.g., C−Br vs. C−Cl) arise from crystal packing forces. Density Functional Theory (DFT) calculations validate experimental structures .

Q. How is this compound utilized as an intermediate in agrochemical or pharmaceutical target synthesis?

- Agrochemicals : Serves as a precursor for trifluoromethoxy-containing herbicides. For example, Sandmeyer reactions convert the amine to diazonium salts, enabling coupling with heterocycles .

- Pharmaceuticals : Functionalization via Buchwald-Hartwig amination introduces pharmacophores for kinase inhibitors or antimicrobial agents .

Methodological Considerations

- Synthetic Reproducibility : Document reaction scales, solvent batches, and catalyst sources to address variability .

- Data Validation : Cross-reference spectral data with databases (e.g., PubChem, DSSTox) to confirm assignments .

- Safety Protocols : Adhere to OSHA guidelines for handling brominated anilines (e.g., PPE, fume hoods) due to toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.